N,N-Dimethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine
Description
Properties
Molecular Formula |
C8H13N3S |
|---|---|
Molecular Weight |
183.28 g/mol |
IUPAC Name |
N,N-dimethyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-b]pyridin-2-amine |
InChI |
InChI=1S/C8H13N3S/c1-11(2)8-10-6-4-3-5-9-7(6)12-8/h9H,3-5H2,1-2H3 |
InChI Key |
BLSUERPQFXLMJR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC2=C(S1)NCCC2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of N,N-Dimethyl-4H,5H,6H,7H-thiazolo[5,4-b]pyridin-2-amine
The synthesis of this compound generally involves the construction (annulation) of the thiazole ring fused to a pyridine derivative, followed by functionalization to introduce the N,N-dimethylamino group. While detailed industrial-scale processes are limited in public literature, laboratory and patent sources provide insight into viable synthetic routes.
General Synthetic Strategy
Annulation of Thiazole to Pyridine Core: The core thiazolo[5,4-b]pyridine framework is formed by cyclization reactions involving suitable pyridine precursors and thiazole-forming reagents. This often involves condensation and ring-closure steps under controlled conditions.
Introduction of the N,N-Dimethylamino Group: The amino group at the 2-position is typically N,N-dimethylated either by direct substitution with dimethylamine or by reductive amination methods.
Specific Synthetic Routes
Route A: Cyanation and Hydrolysis (Patent-Inspired)
Starting from a brominated tetrahydrothiazolopyridine intermediate, cyanation is performed to introduce a cyano group at the 2-position.
Subsequent hydrolysis of the cyano intermediate yields the corresponding carboxylic acid or amine derivative.
Reduction and further functional group transformations lead to the target N,N-dimethylamino compound.
This method emphasizes industrial scalability by using inexpensive starting materials and minimizing synthetic steps while allowing isolation of stable salt forms of intermediates for ease of handling.
Route B: Annulation via Secondary Amine Catalysis
A pyridine derivative is reacted with a secondary amine catalyst to form an intermediate thiazolopyridine structure.
The intermediate undergoes bromination and further substitution steps without the need for copper bromide (II), enhancing reaction efficiency.
Final N,N-dimethylation is achieved by treatment with dimethylamine or related reagents.
This approach allows for convenient production of intermediates and final compounds with fewer purification steps.
Route C: Laboratory-Scale Annulation and Functionalization
Laboratory syntheses typically start from 2-aminopyridine derivatives.
The thiazole ring is formed by reacting the amino group with sulfur-containing reagents such as thiourea or Lawesson's reagent under reflux conditions.
The resulting thiazolopyridine is then N,N-dimethylated using formaldehyde and formic acid (Eschweiler-Clarke methylation) or by direct alkylation with methyl iodide under basic conditions.
Reaction Conditions and Catalysts
Solvents: Ethanol, methanol, or acetonitrile are commonly used.
Catalysts: Secondary amines (e.g., piperidine, triethylamine) catalyze ring closure and substitution steps.
Temperature: Reflux temperatures (~78–100 °C) are typical for cyclization and methylation reactions.
Reaction times vary from several hours to overnight depending on scale and reagent reactivity.
Comparative Data Table of Preparation Methods
| Preparation Route | Key Steps | Catalysts/Reagents | Advantages | Challenges |
|---|---|---|---|---|
| Cyanation and Hydrolysis (Patents) | Bromination → Cyanation → Hydrolysis → Reduction | Secondary amines, acids | Industrial scalability, fewer steps | Requires careful control of hydrolysis and reduction |
| Secondary Amine Catalyzed Annulation | Pyridine derivative + secondary amine → Bromination → Substitution | Piperidine, triethylamine | Efficient intermediate isolation | Sensitive to reaction conditions |
| Laboratory Annulation and Methylation | Aminopyridine + sulfur reagent → Cyclization → N,N-dimethylation | Thiourea, formaldehyde, methyl iodide | Straightforward, adaptable to small scale | Longer reaction times, purification needed |
| Microwave-Assisted Synthesis | Cyclization and substitution under microwave irradiation | Microwave reactor, organic bases | Faster reaction, higher yields | Requires specialized equipment |
Research Findings and Perspectives
The synthetic routes focus on achieving efficient ring formation and functionalization with minimal steps and high yields.
Industrial methods prioritize cost-effective starting materials and scalable reaction conditions, often isolating intermediates as stable salts for handling.
Laboratory methods allow flexibility in modifying substituents and exploring structure-activity relationships relevant to biological activity.
Microwave-assisted synthesis offers promising improvements in reaction speed and yield but requires further optimization for this specific compound.
The compound’s potential biological activities, including enzyme modulation, make the development of diverse synthetic routes valuable for medicinal chemistry research.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolo-pyridine derivatives.
Scientific Research Applications
N,N-Dimethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Research Findings and Challenges
Positional Isomerism: The [5,4-b] vs. [5,4-c] ring fusion significantly impacts molecular geometry and bioactivity. For example, [5,4-c] isomers often exhibit lower solubility in nonpolar solvents .
Substituent Optimization : While halogen and trifluoromethyl groups enhance potency, dimethylamine substituents may improve solubility but require further optimization for kinase inhibition .
Synthetic Limitations : Many thiazolo-pyridine derivatives (e.g., 5-Benzoyl-4H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine) face challenges in regioselective synthesis, as seen in inseparable regioisomer mixtures (e.g., 26a, 1:4 ratio) .
Biological Activity
N,N-Dimethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine (CAS No. 124458-21-5) is a heterocyclic compound with potential biological activities. This article reviews its synthesis, biological properties, and therapeutic potential based on diverse research findings.
The molecular formula of this compound is with a molecular weight of 183.28 g/mol. It is characterized by a thiazole ring fused with a pyridine structure, which contributes to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 124458-21-5 |
| Molecular Formula | C₈H₁₃N₃S |
| Molecular Weight | 183.28 g/mol |
Synthesis
The synthesis of thiazole derivatives often involves multi-step reactions that can include cyclization and functionalization. Recent studies have reported various synthetic routes leading to the formation of this compound derivatives with enhanced biological properties .
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies demonstrate that these compounds can inhibit the growth of resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
Anticancer Activity
This compound has been evaluated for its anticancer potential against various human cancer cell lines. In particular:
- Caco-2 Cells : The compound significantly reduced cell viability (39.8%) compared to untreated controls .
- A549 Cells : It demonstrated moderate anticancer activity with a notable decrease in cell viability .
These findings suggest that modifications in the thiazole structure can enhance anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.
Cytotoxicity Studies
Cytotoxicity assays using the MTT method have revealed that certain derivatives exhibit IC50 values in the micromolar range against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer) . The structure–activity relationship (SAR) studies indicate that specific substituents on the thiazole ring significantly influence cytotoxic effects.
Case Studies
Several case studies have explored the biological activity of this compound:
-
Antimicrobial Efficacy :
- A study demonstrated that derivatives exhibited broad-spectrum activity against resistant bacterial strains.
- The compound was effective in reducing biofilm formation in Staphylococcus aureus.
-
Anticancer Efficacy :
- Another study reported on the compound's ability to induce apoptosis in Caco-2 cells through mitochondrial pathways.
- The results indicated a promising lead for developing novel anticancer agents based on thiazole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
